2-Chloro-4-(hydroxymethyl)phenylboronic acid

Description

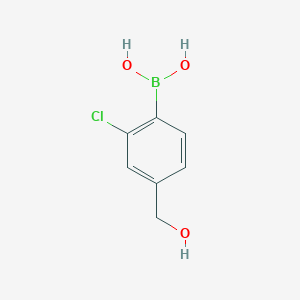

2-Chloro-4-(hydroxymethyl)phenylboronic acid is a boronic acid derivative with a hydroxymethyl (-CH2OH) group at the para position and a chlorine atom at the ortho position on the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials . The hydroxymethyl group enhances hydrophilicity and provides a site for further functionalization (e.g., esterification), making it valuable in drug delivery systems and responsive materials .

Properties

IUPAC Name |

[2-chloro-4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10-12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBDIWZFYZYAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CO)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(hydroxymethyl)phenylboronic acid typically involves the reaction of 2-chloro-4-formylphenylboronic acid with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the selective reduction of the formyl group to a hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(hydroxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents like sodium borohydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Sodium borohydride in alcoholic solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Chloro-4-formylphenylboronic acid or 2-Chloro-4-carboxyphenylboronic acid.

Reduction: 2-Chloro-4-(hydroxymethyl)phenylboronate ester.

Substitution: 2-Substituted-4-(hydroxymethyl)phenylboronic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-Chloro-4-(hydroxymethyl)phenylboronic acid is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, essential in pharmaceuticals and agrochemicals. The compound acts as a boron source, facilitating the coupling of aryl halides with organoboron compounds under palladium catalysis.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Compound Name | Reactivity | Yield (%) | Notes |

|---|---|---|---|

| This compound | High | 85 | Effective in forming biaryl compounds |

| 4-(Hydroxymethyl)phenylboronic acid | Moderate | 75 | Less reactive than chloro-substituted variant |

| 3-Aminophenylboronic acid | High | 90 | Enhanced reactivity due to amino group |

Biological Applications

Enzyme Inhibition

This compound has shown potential as an inhibitor of enzymes such as Bruton’s tyrosine kinase (BTK). This inhibition can lead to decreased production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in autoimmune diseases.

Drug Delivery Systems

Recent studies have highlighted the use of this compound in drug delivery systems. Its ability to form reversible covalent bonds with diols allows it to target specific tissues or cells. For instance, nanoparticles functionalized with this boronic acid can deliver antibiotics selectively to infection sites, responding to reactive oxygen species (ROS) levels prevalent in inflamed tissues.

Case Study: Antibacterial Applications

A study demonstrated that nanoparticles modified with this compound effectively targeted Staphylococcus aureus infections. The nanoparticles enhanced macrophage recognition and facilitated localized drug release, significantly improving antibacterial efficacy while minimizing systemic toxicity.

Metabolic Pathways and Cellular Effects

Interaction with Biomolecules

The compound's boronic acid moiety enables it to interact with various biomolecules, particularly those containing diol groups. This interaction is crucial for its applications in glucose-responsive systems and cancer diagnostics.

Table 2: Summary of Biological Interactions

| Interaction Type | Target Molecules | Effects |

|---|---|---|

| Reversible Binding | Sugars, nucleic acids | Facilitates targeting and delivery |

| Enzyme Inhibition | Kinases, phosphatases | Modulates signaling pathways |

| Drug Release Mechanism | ROS-responsive systems | Controlled release based on microenvironment |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(hydroxymethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition studies, where the compound can bind to the active site of enzymes, thereby modulating their activity. The boronic acid group interacts with hydroxyl groups on the enzyme, forming a stable complex that inhibits enzyme function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Reactivity in Suzuki-Miyaura Coupling

- Electron-Withdrawing Groups : Compounds like 2-chloro-4-(trifluoromethyl)phenylboronic acid exhibit reduced reactivity due to the -CF3 group’s strong electron-withdrawing effect, which deactivates the boronic acid .

Research Findings and Trends

- Synthetic Utility: The hydroxymethyl group’s versatility allows conjugation with polymers or nanoparticles, as demonstrated in cyclodextrin-based drug carriers .

- Comparative Stability : this compound is more stable in aqueous media than carboxy-substituted analogs (e.g., 4-carboxy-2-chlorophenylboronic acid), which may undergo pH-dependent degradation .

Biological Activity

2-Chloro-4-(hydroxymethyl)phenylboronic acid (C₇H₈BClO₃) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential applications in medicinal chemistry, particularly in enzyme inhibition, cancer therapy, and as a building block in organic synthesis.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic allows the compound to interact with various enzymes, inhibiting their activity by binding to the active sites. The boronic acid moiety specifically targets hydroxyl groups on enzymes, leading to the formation of stable complexes that modulate enzyme function.

Applications in Drug Development

-

Enzyme Inhibition :

- The compound has been utilized as a tool for studying enzyme inhibition, particularly in the context of cancer treatment. Its ability to inhibit specific enzymes makes it a candidate for further development in therapeutic applications.

-

Boron Neutron Capture Therapy (BNCT) :

- This compound is being investigated for its potential use in BNCT, a targeted radiation therapy for cancer that exploits the unique properties of boron compounds to selectively destroy tumor cells while minimizing damage to surrounding healthy tissue.

-

Synthesis of Complex Organic Molecules :

- It serves as a versatile building block in the Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules used in pharmaceuticals and materials science.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Inhibition Studies : Research has shown that this compound effectively inhibits certain carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. For instance, it demonstrated significant inhibitory effects on CA IX, which is overexpressed in many tumors, making it a target for anticancer therapies .

- Cellular Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The compound's effectiveness was evidenced by an increase in annexin V-FITC-positive apoptotic cells, indicating its potential role as an anticancer agent .

Data Table: Biological Activity Overview

Case Studies

Several case studies have explored the potential of this compound:

- Case Study on Enzyme Inhibition :

- Cancer Cell Line Study :

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(hydroxymethyl)phenylboronic acid?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or halogenation of pre-functionalized phenylboronic acids. For example, starting from 4-chlorophenylboronic acid (CAS 1679-18-1), hydroxymethylation can be achieved via formylation followed by reduction (e.g., NaBH4). Alternatively, direct functionalization of boronic acid esters (e.g., pinacol ester derivatives) with hydroxymethyl groups is reported . Purification often employs recrystallization or HPLC, with structural confirmation via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR identifies the hydroxymethyl (-CH2OH) proton at δ 4.5–5.0 ppm (broad singlet) and aromatic protons split by chlorine (δ 7.2–8.0 ppm). <sup>11</sup>B NMR shows a peak near δ 30 ppm for boronic acid .

- FT-IR : B-O stretching (~1350 cm<sup>-1</sup>) and O-H stretching (~3200 cm<sup>-1</sup>) confirm boronic acid and hydroxymethyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) calculates exact mass (e.g., 200.03 g/mol) to verify molecular formula .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (OSHA HCS standards) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized with this boronic acid?

- Methodological Answer :

- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) in DMF/H2O at 80°C improves yields.

- Base Choice : Na2CO3 or Cs2CO3 enhances coupling with electron-deficient aryl halides.

- Challenges : Steric hindrance from the hydroxymethyl group may reduce reactivity; microwave-assisted synthesis (100°C, 30 min) can mitigate this .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in <sup>1</sup>H NMR)?

- Methodological Answer :

- Dynamic Effects : Hydroxymethyl rotation or boronic acid self-condensation (forming anhydrides) may cause peak broadening. Use D2O exchange to identify exchangeable protons .

- Impurity Analysis : Check for residual solvents (e.g., THF) via GC-MS.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What are the challenges in studying carbohydrate-binding interactions with this compound?

- Methodological Answer :

- Reversible Binding : The boronic acid forms pH-dependent esters with diols (e.g., glucose). Use fluorescence quenching assays at pH 8.5–9.0 to enhance binding .

- Competing Interactions : Hydroxymethyl groups may participate in hydrogen bonding, complicating data. Control experiments with methyl-blocked analogs are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.